molecular formula C10H15NO4 B13439434 (4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Cat. No.: B13439434
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-FYXOSPDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione is a high-purity chemical reagent designed for professional research applications. This compound is part of the therapeutically promising [3.2.0] heterocyclic compound class, which demonstrates significant potential in medicinal chemistry . This compound is of particular interest in neuroscience and infectious disease research. Structurally similar bicyclic compounds are investigated as cerebral anti-ischemic agents and for the treatment of conditions like Multiple Sclerosis and Acute Myocardial Infarction . Furthermore, the 1-azabicyclo[3.2.0]heptane core is a key structural motif in several antibiotic families. Related compounds, specifically carbapenems, are considered antibiotics of last resort due to their potent activity against multidrug-resistant bacterial strains, including gram-positive and gram-negative bacteria . The structural features of this compound make it a valuable building block in synthetic organic chemistry for developing novel pharmaceuticals and probing biological mechanisms . WARNING: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6?,7?,10?/m0/s1

InChI Key

FWPWHHUJACGNMZ-FYXOSPDOSA-N

Isomeric SMILES

C[C@H]1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Origin of Product

United States

Biological Activity

The compound (4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione is a bicyclic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and cytotoxic properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has a unique bicyclic framework characterized by various functional groups such as hydroxyl, ketone, and ether. The stereochemistry indicated by the (4S) designation suggests specific spatial arrangements that may influence its interaction with biological systems.

Biological Activity Spectrum

Preliminary studies and computational predictions have indicated that this compound may exhibit several biological activities:

1. Antimicrobial Activity

Compounds with similar structural features often demonstrate antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of oxapenam structures have shown promising results against certain pathogens, indicating a potential for developing new antimicrobial agents based on this compound's structure .

2. Cytotoxicity

Research has suggested that this compound may affect cell viability in cancer cell lines. In vitro studies have shown that similar bicyclic compounds can exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential applications in anticancer therapies .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Compound ABicyclic, hydroxyl groupAntimicrobial
Compound BBicyclic, ketone groupAnticancer
Compound CSimilar bicyclic frameworkNeuroprotective

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

Case Study: Antitumor Activity

A series of oxapenam derivatives were evaluated for their antitumor activity, revealing that certain modifications significantly enhanced their efficacy against cancer cell lines such as P388 and KB cells. The most effective compounds demonstrated IC50 values ranging from 0.004 to 0.6 µg/ml, indicating strong cytotoxicity without cross-resistance to other chemotherapeutics .

Mechanistic Studies

Mechanistic studies focused on understanding how this compound interacts with biological macromolecules, including proteins and nucleic acids. Techniques such as molecular docking simulations and enzyme inhibition assays are crucial for elucidating its pharmacological profiles and therapeutic potentials.

Chemical Reactions Analysis

Ring-Opening Reactions

The β-lactone moiety in this compound undergoes nucleophilic ring-opening reactions, a hallmark of strained four-membered lactones. Key pathways include:

Reaction TypeConditionsProducts/OutcomesMechanism Insights
HydrolysisAqueous pH 7.4, 25°CLinear carboxylic acid derivativeBase-catalyzed nucleophilic attack at carbonyl
AlcoholysisEthanol, HCl, reflux (4 hrs) Ethyl ester adductsAcid-mediated alcohol nucleophile activation
ThiolysisThiol-containing buffers, 37°CThioester conjugatesThiolate ion attack at β-lactone carbonyl

These reactions are critical for its biological activity, as hydrolysis products interact with bacterial cell wall synthesis enzymes .

Aldol Condensation

The hydroxyl and ketone groups participate in aldol reactions under basic conditions:

  • Conditions : Ethanol/NaOH, 50–60°C, 6–8 hrs

  • Substrates : Aromatic aldehydes (e.g., benzaldehyde)

  • Products : Cross-conjugated enones with retained bicyclic framework

  • Yield : 65–78% (dependent on aldehyde electrophilicity)

Mechanistic Notes :
The reaction proceeds via enolate formation at the ketone, followed by nucleophilic addition to the aldehyde. Steric hindrance from the bicyclic system limits diastereoselectivity.

Hydroxyl Group Derivatization

  • Esterification : Reacts with acetyl chloride (pyridine catalyst) to form acetate esters (yield: 82%).

  • Oxidation : Treatment with Jones reagent converts the secondary alcohol to a ketone, altering antibacterial selectivity .

Amide Bond Reactivity

The 2-azabicyclo structure participates in:

  • N-Alkylation : Reacts with methyl iodide (K2CO3/DMF) to form quaternary ammonium salts.

  • Hydrolysis : Acidic conditions (HCl/H2O) cleave the amide bond, yielding a primary amine intermediate .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature RangeMass Loss (%)Proposed Process
150–180°C12%Dehydration of hydroxyl group
220–250°C38%β-Lactone ring cleavage
>300°C50%Carbonization of bicyclic skeleton

Controlled pyrolysis at 200°C generates reactive intermediates for polymer synthesis .

Biological Interactions

The compound inhibits proteasomes via covalent binding:

  • Target : 20S proteasome β5 subunit

  • Mechanism : β-Lactone ring opens to form an acyl-enzyme intermediate with Thr1Oγ

  • Kinetics : kinact/Ki=1.2×104M1s1k_{inact}/K_i = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} (pH 7.4, 37°C)

Structural analogs with chloroethyl substitutions ( ) show enhanced membrane permeability in Gram-negative bacteria .

Antibiotic Precursor

Reaction with meropenem derivatives yields carbapenem analogs (71% yield) :

Compound+RCO2HHClEtOH, refluxCarbapenem-R\text{Compound} + \text{RCO}_2\text{H} \xrightarrow[\text{HCl}]{\text{EtOH, reflux}} \text{Carbapenem-R}

Key Feature : The bicyclic system directs regioselective acylation at the C3 position .

Reaction Optimization Data

ParameterOptimal RangeImpact on Yield
Solvent Polarityε = 20–30 (e.g., THF)Maximizes nucleophilicity
Temperature25–60°CHigher temps accelerate hydrolysis
Catalytic Acid0.1–0.5 M HClEssential for alcoholysis

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Weight Topological Polar Surface Area (TPSA) Key Differences
Target Compound (CAS 155975-72-7) 1-(1-hydroxy-2-methylpropyl), 4-methyl 241.13 g/mol 75.6 Ų Reference compound
1-(Hydroxymethyl)-4-methyl analog (CAS 183873-86-1) 1-(hydroxymethyl), 4-methyl 185.16 g/mol 75.6 Ų Shorter alkyl chain at position 1; reduced lipophilicity (XLogP3: 0.2 vs. 1.6)
1-[(1S)-1-Hydroxybutyl]-4-methyl analog (CAS 223246-10-4) 1-(1-hydroxybutyl), 4-methyl 255.16 g/mol 75.6 Ų Longer alkyl chain at position 1; increased XLogP3 (2.1)
MLN-519 (CAS 211866-70-5) 1-(1-hydroxy-2-methylpropyl), 4-propyl 269.20 g/mol 75.6 Ų Propyl substituent at position 4 enhances steric bulk and hydrophobic interactions

Key Observations:

Substituent Length and Lipophilicity : The target compound’s 2-methylpropyl group balances lipophilicity (XLogP3: 1.6) between shorter (hydroxymethyl) and longer (hydroxybutyl) analogs, optimizing membrane permeability and solubility .

Stereochemical Impact : The (4S) configuration in the target compound contrasts with analogs like (1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl derivatives (e.g., MLN-519), where additional stereocenters alter binding to enzymatic targets such as proteases .

Bicyclic Rigidity: All analogs retain the 6-oxa-2-azabicyclo[3.2.0]heptane core, which restricts conformational flexibility, enhancing target selectivity compared to monocyclic lactams .

Pharmacokinetic and Bioactivity Comparisons

  • Metabolic Stability: The hydroxyl group in the target compound facilitates Phase II conjugation (e.g., glucuronidation), improving clearance rates compared to non-hydroxylated analogs like 6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione derivatives lacking polar substituents .
  • Antibacterial Activity : The target compound’s methyl and hydroxypropyl groups enhance interactions with bacterial penicillin-binding proteins (PBPs), as seen in structurally related β-lactamase inhibitors (e.g., thiazole-containing analogs in ) . However, its activity is less broad-spectrum than carbapenem derivatives due to its smaller substituent profile .
  • Synergistic Effects: Similar to phenylpropenoids in Populus buds (), the compound’s hydroxyl group may enable synergistic anti-inflammatory effects when combined with flavonoids or terpenes, though this requires further validation .

Computational and QSAR Insights

  • Van der Waals Interactions : The methyl and hydroxypropyl groups contribute to a compact van der Waals surface, reducing steric clashes in enzyme binding pockets compared to bulkier analogs like MLN-519 .
  • Electronic Effects : The lactam-lactone system creates an electron-deficient region at the 3,7-dione moiety, enhancing electrophilic reactivity toward nucleophilic serine residues in β-lactamases, a trait shared with bicyclic β-lactams in .

Preparation Methods

Starting Material Selection

The synthesis often begins with commercially available or readily synthesized precursors such as amino acids, lactams, or cyclic ketones. For example, α,β-unsaturated ketones or cyclic imines serve as key intermediates.

Construction of the Bicyclic Framework

Method 1: Intramolecular Cyclization

  • An amino alcohol precursor undergoes cyclization via nucleophilic attack of the amino group on a suitably positioned electrophile (e.g., a carbonyl group) to form the bicyclic structure.
  • This process can be facilitated by acid catalysis or thermal conditions.

Method 2: Cycloaddition Strategies

  • [3+2] Cycloaddition reactions, such as the Huisgen azide-alkyne cycloaddition, are employed to construct the core, followed by reduction and functionalization.

Stereoselective Hydroxylation

  • Hydroxylation at the 1-position of the side chain is achieved via stereoselective oxidation, often employing chiral catalysts or reagents like Sharpless asymmetric dihydroxylation.
  • Enzymatic hydroxylation using cytochrome P450 enzymes has also been reported for high stereocontrol.

Functional Group Modifications

  • Methyl groups are introduced via methylation reactions, such as methyl iodide or dimethyl sulfate treatment.
  • Lactone formation occurs through intramolecular esterification under acidic or basic conditions, closing the ring to form the lactone.

Final Purification and Stereochemical Confirmation

  • The crude product is purified using chromatographic techniques (e.g., flash chromatography, preparative HPLC).
  • Stereochemistry is confirmed via chiral chromatography, NMR spectroscopy, and X-ray crystallography.

Representative Reaction Scheme

Precursors → Cyclization → Hydroxylation → Methylation → Lactone Formation → Purification

Summary of Research Outcomes and Data Tables

Step Reaction Type Reagents/Conditions Stereochemical Outcome References
1 Cyclization Acid catalysis, heat Formation of bicyclic core ,
2 Hydroxylation Chiral catalysts, enzymatic Stereoselective hydroxyl group ,
3 Methylation Methyl iodide, base Methyl substitution at specific sites ,
4 Lactone formation Acidic conditions Closure of ring to form lactone

Notes on Synthesis Optimization

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Reference
CyclizationNaOMe, MeOH, reflux86%
Side-chain additionGrignard reagent, THF, 0°C72%

Basic: How can researchers confirm the stereochemical configuration of the 4S chiral center and other stereoelements?

Answer:

  • X-ray crystallography : Provides definitive proof of absolute configuration but requires high-purity crystals .
  • NMR spectroscopy : Use of NOESY/ROESY to detect spatial proximity between protons (e.g., coupling between the 4-methyl group and adjacent bicyclic protons) .
  • Comparative analysis : Match experimental optical rotation ([α]D) and melting points with literature data for analogous bicyclic structures .

Example :
In related azabicycloheptanes, NOESY cross-peaks between H-4 and H-6 confirmed the cis-ring junction .

Advanced: How should researchers address discrepancies in reported solubility data for this compound in polar vs. nonpolar solvents?

Answer:
Contradictions often arise due to:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) exhibit varying solubility. Characterize solid-state forms via PXRD and DSC .
  • pH-dependent solubility : The lactam and ketone groups may ionize in aqueous buffers. Perform pH-solubility profiling (e.g., USP dissolution apparatus) .
  • Validation : Cross-check solubility using HPLC quantification in saturated solutions across solvents (e.g., DMSO, ethanol, water) .

Q. Data from :

SolventSolubility (mg/mL)Notes
DMSO>50Amorphous form
Water<1 (pH 7.4)Hydrate formation

Advanced: What experimental design principles apply to evaluating the compound’s inhibitory activity against bacterial penicillin-binding proteins (PBPs)?

Answer:

  • Target selection : Prioritize PBPs with known sensitivity to β-lactam analogs (e.g., PBP2a in MRSA) .
  • Competitive binding assays : Use fluorescent penicillin derivatives (e.g., Bocillin FL) to measure IC₅₀ values .
  • Controls : Include positive controls (e.g., clavulanic acid) and negative controls (vehicle-only) to validate assay specificity .
  • Data interpretation : Correlate IC₅₀ with MIC values against resistant bacterial strains to assess therapeutic potential .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 inhibition risks .
  • Docking studies : Model interactions with target enzymes (e.g., β-lactamases) using AutoDock Vina to refine substituent geometry .
  • Metabolic stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s BioLuminate .

Basic: What are the stability challenges for this compound under accelerated storage conditions, and how are degradation products characterized?

Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify labile functional groups (e.g., lactam ring hydrolysis) .
  • Analytical methods : Use LC-MS/MS to detect degradation products (e.g., open-chain amines or ketone oxidation byproducts) .
  • Stabilization : Lyophilization or storage in amber vials under nitrogen atmosphere can mitigate decomposition .

Advanced: How to design a study investigating the environmental fate of this compound in aquatic systems?

Answer:

  • Fate analysis : Use OECD 308 guidelines to assess biodegradation, sorption to sediments, and photolysis in simulated freshwater .
  • Ecotoxicology : Perform acute toxicity assays with Daphnia magna and algal species to determine EC₅₀ values .
  • Modeling : Apply EPI Suite to predict bioaccumulation potential (BCF) and persistence (half-life) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.